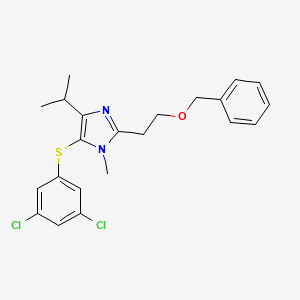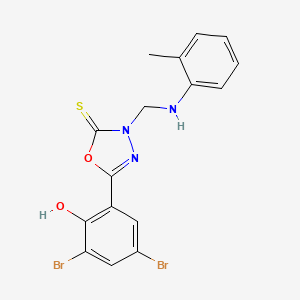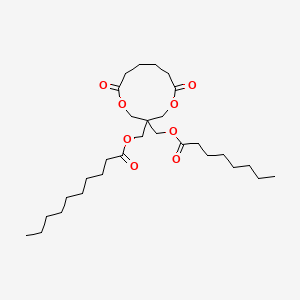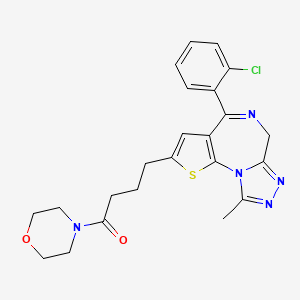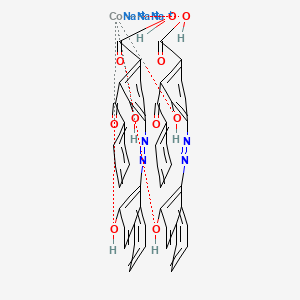
1,1'-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) 4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 302-177-2, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to form 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows a similar multi-step nitration process. Large-scale production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature. The final product is purified through recrystallization to achieve the desired purity and stability.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert it to less nitrated compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate are used.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly employed.
Substitution: Halogenating agents like chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated nitrotoluenes.
科学研究应用
2,4,6-trinitrotoluene has diverse applications in scientific research:
Chemistry: Used as a standard explosive for calibration and testing.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Research on its potential use in targeted drug delivery systems.
Industry: Widely used in mining and construction for controlled demolitions.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose, releasing a large amount of energy. The decomposition involves breaking of the nitro groups, leading to the formation of gases like nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
相似化合物的比较
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its balanced stability and explosive power. Unlike other nitro compounds, it is relatively stable under normal conditions, making it safer to handle and store. Its explosive efficiency and ease of detonation make it a preferred choice in various applications.
属性
CAS 编号 |
94094-75-4 |
|---|---|
分子式 |
C38H46N2O6 |
分子量 |
626.8 g/mol |
IUPAC 名称 |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C23H16O6.C15H32N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-15H2,1-2H3/q;+2/p-2 |
InChI 键 |
POGJWKOIDIKSTG-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


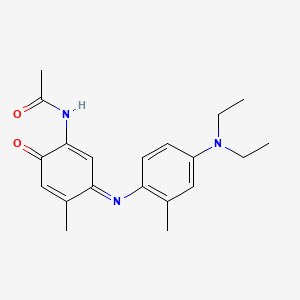

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


